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CID 24195826

Cat. No.: B1681046
CAS No.: 54-21-7
M. Wt: 161.11 g/mol
InChI Key: REWPEPFZCALMJB-UHFFFAOYSA-N
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Description

Historical Trajectory of Salicylate (B1505791) Research

The story of sodium salicylate is deeply intertwined with the broader history of salicylates, a journey that spans millennia from ancient herbal remedies to the precise chemical syntheses of the 19th century and the mechanistic discoveries of the 20th century.

The therapeutic use of salicylate-rich plants predates modern medicine by thousands of years. The Sumerians and Egyptians were aware of the pain-relieving qualities of the willow plant. nih.gov Ancient texts from Egypt, Sumer, and Assyria mention remedies containing salicylate for easing pain and reducing fevers. wikipedia.org Prominent figures in ancient medicine, including Hippocrates, Dioscorides, and Pliny the Elder, documented the use of willow bark and leaves for various ailments, including pain and fever. wikipedia.orgnih.govnih.govmiracosta.edu These early uses, based on empirical observation, laid the ethnobotanical groundwork for the eventual scientific discovery of salicylic (B10762653) acid and its salts.

The 19th century marked a pivotal transition from the use of crude plant extracts to the isolation and synthesis of their active chemical components. nih.govsi.edu This era of chemical discovery was crucial for the development of modern pharmaceuticals.

1828-1829: The active component of willow bark, named salicin (B1681394), was first isolated in crystalline form by German chemist Johann Andreas Buchner in 1828 and, a year later, by French pharmacist Henri Leroux. wikipedia.orgnih.govmiracosta.edu

1838: Italian chemist Raffaele Piria successfully synthesized salicylic acid from salicin. wikipedia.orgnih.govwikipedia.orgbritannica.com

1853: French chemist Charles Frédéric Gerhardt performed the first synthesis of acetylsalicylic acid by treating sodium salicylate with acetyl chloride. wikipedia.orgnih.gov

1860: German chemist Hermann Kolbe developed a commercially viable method for synthesizing salicylic acid from phenol (B47542), sodium hydroxide (B78521), and carbon dioxide, a process that became known as the Kolbe synthesis or Kolbe-Schmitt reaction. nih.govbritannica.comsciencenotes.orgnumberanalytics.comwikipedia.orgmissouri.edu This breakthrough made salicylic acid readily available for wider use. sciencenotes.org

1897: At the Bayer company, German chemist Felix Hoffmann synthesized a pure and stable form of acetylsalicylic acid, which was later marketed as Aspirin (B1665792). wikipedia.orgnih.govsciencehistory.orgwikipedia.org This event was a landmark in pharmaceutical history, stemming directly from the lineage of salicylic acid and sodium salicylate research. nih.gov

Key Milestones in 19th Century Salicylate Chemistry
YearScientist(s)DiscoverySignificance
1829Henri LerouxIsolated salicin from willow bark. wikipedia.orgnih.govIdentified the primary active compound in the ancient remedy.
1838Raffaele PiriaFirst to synthesize salicylic acid from salicin. wikipedia.orgnih.govbritannica.comCreated the foundational acid for salicylate derivatives.
1853Charles Frédéric GerhardtFirst synthesis of acetylsalicylic acid from sodium salicylate. wikipedia.orgnih.govDemonstrated the chemical potential for modifying salicylic acid.
1860Hermann KolbeDeveloped a commercial synthesis for salicylic acid. nih.govsciencenotes.orgnumberanalytics.comEnabled mass production and wider medicinal and research use.
1897Felix HoffmannSynthesized pure, stable acetylsalicylic acid (Aspirin). nih.govsciencehistory.orgwikipedia.orgLed to the creation of one of the world's most common drugs.

Sodium salicylate is classified as a non-steroidal anti-inflammatory drug (NSAID). wikipedia.orgpatsnap.comcancer.gov Its mechanism of action is primarily through the inhibition of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins (B1171923)—lipid compounds that mediate inflammation, pain, and fever. patsnap.compatsnap.comguidechem.com

Sodium salicylate inhibits both COX-1 and COX-2 enzymes. patsnap.compatsnap.com The inhibition of COX-2 is primarily responsible for its anti-inflammatory and analgesic effects. patsnap.commedchemexpress.com Unlike aspirin (acetylsalicylic acid), which irreversibly acetylates and deactivates COX enzymes, sodium salicylate is a reversible inhibitor. patsnap.compatsnap.com This distinction is a key area of research in understanding the different pharmacological profiles within the salicylate family. Further research has revealed that the anti-inflammatory effects of salicylates may also involve other pathways, such as the inhibition of the transcription factor nuclear factor-kappa B (NF-κB) and the activation of AMP-activated protein kinase (AMPK), which are crucial in regulating inflammatory gene expression. patsnap.comnih.govnih.govnih.gov

Contemporary Research Significance

Sodium salicylate remains a valuable compound in contemporary research, with studies exploring its effects across a range of biological processes and disease models. Its established mechanisms of action provide a foundation for investigating its potential in new therapeutic areas.

Cancer Research: Sodium salicylate is known to induce apoptosis (programmed cell death) and necrosis in various cancer cells. wikipedia.orgnih.gov Studies have shown it can inhibit the growth of colon cancer cells by activating signaling pathways like the p38 mitogen-activated protein kinase (p38MAPK) pathway. nih.gov Research also indicates that salicylate, the primary metabolite of aspirin, can cause the degradation of the c-Myc protein, a key factor in cell proliferation in colorectal cancer. mdpi.com

Neurodegenerative Disease Research: There is growing interest in the neuroprotective potential of anti-inflammatory drugs. uniupo.it Research has explored sodium salicylate's effects in models of neurodegenerative conditions like Parkinson's disease. tsrchem.com Some studies suggest it can offer protection against neuronal degeneration by reducing oxidative stress. nih.govmdpi.com However, other research indicates that under certain conditions, such as during a parasitic infection, chronic sodium salicylate treatment could exacerbate neurodegeneration, highlighting the complexity of its effects in the central nervous system. nih.gov

Metabolic Research: Salicylates have been shown to have beneficial effects on metabolism. nih.gov Research using sodium salicylate in animal models of obesity and insulin (B600854) resistance has demonstrated that it can prevent hepatosteatosis (fatty liver) and reprogram hepatic metabolic pathways to increase the utilization of fatty acids. nih.govnih.gov Studies also show that salicylate can activate AMP-activated protein kinase (AMPK), a key cellular energy sensor, which may mediate some of its positive metabolic effects. nih.govnih.govmdpi.com

Summary of Contemporary Research Areas for Sodium Salicylate
Research AreaKey Findings/FocusInvestigated Mechanisms
CancerInduces apoptosis in cancer cells; inhibits tumor growth. wikipedia.orgnih.govresearchgate.netActivation of p38MAPK; degradation of c-Myc; inhibition of cell proliferation. nih.govmdpi.com
NeurodegenerationPotential neuroprotective effects against oxidative stress. uniupo.itnih.govReduction of hydroxyl radicals; modulation of inflammatory responses. nih.govnih.gov
Metabolic DisordersImproves insulin resistance; prevents fatty liver in animal models. nih.govnih.govActivation of AMPK; reprogramming of hepatic metabolic pathways. nih.govnih.govmdpi.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H6NaO3 B1681046 CID 24195826 CAS No. 54-21-7

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

54-21-7

Molecular Formula

C7H6NaO3

Molecular Weight

161.11 g/mol

IUPAC Name

sodium 2-hydroxybenzoate

InChI

InChI=1S/C7H6O3.Na/c8-6-4-2-1-3-5(6)7(9)10;/h1-4,8H,(H,9,10);

InChI Key

REWPEPFZCALMJB-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)[O-])O.[Na+]

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)O.[Na]

Appearance

Solid powder

Other CAS No.

54-21-7
90218-97-6

physical_description

DryPowder;  Liquid

Pictograms

Irritant; Health Hazard

Purity

>98% (or refer to the Certificate of Analysis)

Related CAS

13639-21-9

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Sodium salicylate;  Kerasalicyl;  Kerosal;  Magsalyl; 

Origin of Product

United States

Mechanistic Investigations of Sodium Salicylate Action at Cellular and Molecular Levels

Cyclooxygenase (COX) Enzyme Modulation

The classical mechanism attributed to NSAIDs involves the inhibition of cyclooxygenase (COX) enzymes, which are critical for the biosynthesis of prostaglandins (B1171923). patsnap.com However, the interaction of sodium salicylate (B1505791) with COX isoforms is atypical and has been a subject of considerable debate. nih.govahajournals.org

Competitive Binding Mechanisms with Arachidonic Acid

Evidence suggests that when sodium salicylate does inhibit COX-2, it does so through a competitive binding mechanism with the enzyme's natural substrate, arachidonic acid. multiscreensite.compatsnap.com Studies using human A549 cells demonstrated that sodium salicylate's inhibition of COX-2 activity is concentration-dependent and can be overcome by increasing the concentration of exogenous arachidonic acid. nih.gov For instance, while effective at low arachidonic acid concentrations (0, 1, or 10 μM), sodium salicylate becomes a very weak inhibitor at higher concentrations (30 μM). nih.gov This suggests that salicylate and arachidonic acid compete for binding to the COX enzyme. patsnap.com It is hypothesized that arachidonic acid enters the COX active site through a specific channel, and while salicylate may also bind within this channel, it is easily displaced by an excess of the substrate. multiscreensite.com

Table 1: Effect of Arachidonic Acid (AA) Concentration on Sodium Salicylate's COX-2 Inhibition
Exogenous AA ConcentrationSodium Salicylate Inhibitory Effect on COX-2Reference
Low (0-10 μM)Effective, concentration-dependent inhibition nih.gov
High (30 μM)Very weak inhibition (IC50 >100 µg/ml) nih.gov

Impact on Prostaglandin (B15479496) Biosynthesis and Release

Despite its weak direct action on purified COX enzymes, sodium salicylate significantly inhibits the biosynthesis and release of prostaglandins, such as Prostaglandin E2 (PGE2), in intact cells and at sites of inflammation. patsnap.comnih.govnih.gov This paradoxical effect is a cornerstone of its anti-inflammatory action. nih.gov Research shows that sodium salicylate can suppress the excretion of prostaglandin metabolites in healthy human volunteers to a degree comparable to aspirin (B1665792). nih.gov The primary mechanism for this reduction in prostaglandin synthesis is now understood to be the suppression of COX-2 induction, rather than the inhibition of existing enzyme activity. nih.govpnas.org By preventing the expression of the COX-2 enzyme, salicylate effectively eliminates the robust synthesis of pro-inflammatory prostaglandins induced by inflammatory stimuli. nih.gov

Transcriptional and Post-Transcriptional Regulation of COX-2 Expression

A major finding in understanding sodium salicylate's mechanism is its ability to regulate the expression of the COX-2 gene at the transcriptional level. nih.govnih.gov Studies have demonstrated that sodium salicylate equipotently, with aspirin, blocks the induction of COX-2 mRNA and protein levels by inflammatory mediators like interleukin-1β (IL-1β) and phorbol (B1677699) 12-myristate 13-acetate (PMA). nih.govpnas.orgpnas.org This suppression is due to the inhibition of gene transcription. nih.gov Importantly, investigations into the stability of COX-2 mRNA have shown that sodium salicylate has no effect on its degradation. nih.govnih.govpnas.org This indicates that the regulatory action is purely transcriptional, preventing the synthesis of new mRNA, rather than being a post-transcriptional effect that enhances mRNA decay. nih.gov

Inhibition of Nascent COX-2 Transcript Synthesis and Promoter Activity

Delving deeper into the transcriptional regulation, research has confirmed that sodium salicylate directly inhibits the synthesis of new (nascent) COX-2 transcripts. nih.govnih.gov Nuclear run-off analysis revealed a significant reduction in nascent transcript synthesis in the presence of sodium salicylate. nih.gov Furthermore, sodium salicylate has been shown to inhibit the activity of the COX-2 gene promoter in a concentration-dependent manner. nih.govnih.govpnas.org For example, in human umbilical vein endothelial cells (HUVECs), salicylate suppressed PMA-induced COX-2 promoter activity by approximately 40% at a concentration of 10⁻⁵ M and by about 63% at 10⁻³ M. pnas.org This demonstrates a direct interference with the molecular machinery responsible for initiating COX-2 gene expression.

Table 2: Summary of Sodium Salicylate's Effects on COX-2 Expression
Molecular TargetEffect of Sodium SalicylateReference
COX-2 mRNA LevelsSuppressed nih.govpnas.org
COX-2 Protein LevelsSuppressed nih.govpnas.org
COX-2 mRNA StabilityNo effect nih.govnih.gov
Nascent COX-2 Transcript SynthesisInhibited nih.govnih.gov
COX-2 Promoter ActivityInhibited nih.govpnas.org

Nuclear Factor-kappa B (NF-κB) Signaling Pathway Dynamics

Beyond its effects on the COX pathway, sodium salicylate profoundly impacts the Nuclear Factor-kappa B (NF-κB) signaling cascade, a critical regulator of inflammatory gene expression. patsnap.comnih.govnih.gov NF-κB is a transcription factor that, under normal conditions, is held inactive in the cytoplasm by an inhibitory protein called IκBα. nih.govnih.gov Upon stimulation by inflammatory signals like tumor necrosis factor-alpha (TNF-α), a kinase complex known as IκB kinase (IKK) phosphorylates IκBα. nih.govnih.gov This phosphorylation targets IκBα for degradation, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes, including COX-2. nih.govnih.govcapes.gov.br

Sodium salicylate intervenes in this pathway by inhibiting the activation of NF-κB. nih.govcapes.gov.br It achieves this by blocking the crucial phosphorylation and subsequent degradation of IκBα. nih.govcapes.gov.br Research indicates that sodium salicylate can specifically inhibit the IKK complex, particularly the IKK-beta subunit, thereby preventing the initial step that triggers NF-κB activation. nih.govnih.gov The mechanism involves the binding of salicylate to IKK-beta, which in turn reduces the binding of ATP, a necessary co-factor for the kinase's activity. nih.gov By preventing IκBα degradation, sodium salicylate effectively sequesters NF-κB in the cytoplasm, blocking its ability to drive the expression of inflammatory genes. nih.govnih.gov

Direct and Indirect Modulation of NF-κB Activation

Sodium salicylate is recognized for its capacity to inhibit the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), a critical regulator of genes involved in inflammation and immune responses. nih.gov This modulation occurs through both direct and indirect mechanisms.

One of the primary mechanisms is the inhibition of the degradation of IκB (inhibitor of NF-κB), the protein that sequesters NF-κB in the cytoplasm. nih.govnih.gov By preventing IκB degradation, sodium salicylate ensures NF-κB remains in its inactive state in the cytosol, thereby blocking its translocation to the nucleus and subsequent gene transcription. nih.gov

Research suggests a direct interaction where salicylate and aspirin bind specifically to IκB kinase-beta (IKK-β), a key enzyme in the NF-κB pathway. nih.gov This binding is thought to reduce the affinity of IKK-β for ATP, thereby inhibiting its kinase activity and preventing the phosphorylation of IκBα. nih.govjci.org

Indirectly, sodium salicylate's modulation of NF-κB is also linked to its ability to activate other signaling molecules. Studies have shown that the activation of p38 mitogen-activated protein kinase (MAPK) by sodium salicylate plays a role in mediating the inhibition of NF-κB. nih.govtandfonline.comtandfonline.com However, it is noteworthy that in some cellular contexts, such as the RAW264.7 macrophage cell line, sodium salicylate can suppress cytokine gene expression through an NF-κB-independent mechanism, indicating the complexity of its action. nih.gov

Differential Effects on IκB-α Phosphorylation and Degradation

A crucial step in the activation of NF-κB is the phosphorylation of its inhibitory subunit, IκB-α, at specific serine residues (Ser32 and Ser36), which flags it for ubiquitination and subsequent degradation by the proteasome. nih.govnih.govresearchgate.net Sodium salicylate has been shown to effectively block this cascade by inhibiting the phosphorylation and subsequent degradation of IκB-α. nih.govnih.govnih.govpnas.org

The inhibitory effect of salicylate on IκB-α degradation is notably differential and stimulus-dependent. Research has demonstrated that while salicylate inhibits IκBα degradation induced by tumor necrosis factor (TNF), it does not prevent the degradation induced by interleukin-1 (IL-1). nih.govcapes.gov.br This suggests that salicylate's mechanism of action involves specific interference with the TNF signaling pathway upstream of IκB phosphorylation. nih.gov This selective inhibition is linked to the activation of p38 MAPK by salicylate, which appears to be a negative regulator of the TNF signaling pathway leading to NF-κB activation. nih.govtandfonline.com The inhibition of TNF-induced IκBα phosphorylation and degradation by sodium salicylate can be prevented by using a specific p38 MAPK inhibitor, SB203580. tandfonline.comtandfonline.comnih.gov

Context-Dependent Activation versus Inhibition of NF-κB Signaling

The effect of sodium salicylate on the NF-κB signaling pathway is not uniform across all cell types and conditions; rather, it is highly context-dependent. While the predominant effect observed is the inhibition of NF-κB activation, particularly in response to stimuli like TNF-α in human melanoma cells, this is not always the case. manchester.ac.uk

For instance, in the RAW264.7 macrophage cell line stimulated with lipopolysaccharide (LPS), suprapharmacological concentrations of sodium salicylate potently suppressed the expression of various cytokine and chemokine genes without affecting NF-κB activation. nih.gov This finding points towards the existence of NF-κB-independent pathways through which salicylate exerts its anti-inflammatory effects in certain cellular environments. nih.gov

The differential impact on TNF-α versus IL-1-induced IκBα degradation further underscores this context dependency. nih.govcapes.gov.br This selectivity implies that sodium salicylate does not act as a universal inhibitor of the NF-κB pathway but rather targets specific upstream signaling components that vary depending on the cellular context and the nature of the inflammatory stimulus.

Table 1: Summary of Sodium Salicylate's Effects on the NF-κB Pathway

Component/Process Effect of Sodium Salicylate Key Findings Citations
NF-κB Activation Inhibition Prevents IκB degradation, retaining NF-κB in the cytosol. nih.govnih.gov
IKK-β Activity Direct Inhibition Binds to IKK-β, reducing its ATP binding and kinase activity. nih.govjci.org
IκB-α Phosphorylation Inhibition Blocks phosphorylation, preventing subsequent degradation. nih.govnih.govpnas.org
IκB-α Degradation Stimulus-Dependent Inhibition Inhibits TNF-α-induced degradation but not IL-1-induced degradation. nih.govcapes.gov.br
Pathway Cross-talk p38 MAPK Activation Activation of p38 MAPK by salicylate mediates the inhibition of NF-κB. nih.govtandfonline.comtandfonline.com
Context Dependency Variable Can inhibit NF-κB or act via NF-κB-independent pathways depending on cell type and stimulus. nih.govmanchester.ac.uk

Mitogen-Activated Protein Kinase (MAPK) Signaling Cascade Perturbations

Sodium salicylate significantly perturbs the MAPK signaling cascades, a family of protein kinases that regulate a wide array of cellular processes including inflammation, apoptosis, and stress responses. pnas.org The MAPK family includes extracellular signal-regulated kinases (ERKs), c-Jun N-terminal kinases (JNKs)/stress-activated protein kinases (SAPKs), and p38 MAPKs. pnas.org

Sodium salicylate's influence is not uniform across these subfamilies. It has been shown to activate p38 MAPK in various cell types, an effect that can occur independently of other stressors like oxidative stress or heat shock. pnas.orgnih.govkoreascience.kr This activation of p38 MAPK by salicylate is implicated in its anti-inflammatory actions by negatively regulating TNF signaling. tandfonline.com Conversely, sodium salicylate can inhibit the activation of other MAPK members. For example, it inhibits the LPS-stimulated activation of ERK and JNK in rat peritoneal macrophages. nih.gov It also selectively inhibits TNF-induced, but not epidermal growth factor-induced, activation of JNK and ERKs in human fibroblasts. pnas.orgnih.gov

Activation of AMP-Activated Protein Kinase (AMPK)

A significant mechanism of sodium salicylate's action is the direct activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis. nih.govnih.govmrc.ac.uk This activation is considered a key part of its beneficial metabolic effects. nih.govnih.gov Salicylate activates AMPK through a dual mechanism that involves both allosteric activation and the inhibition of the dephosphorylation of a critical threonine residue (Thr172) within the activation loop of the AMPK catalytic subunit. nih.govmrc.ac.uk

Notably, salicylate binds to the AMPK complex at the allosteric drug and metabolite-binding (ADaM) site, which is the same site targeted by the synthetic AMPK activator A-769662. nih.govmrc.ac.uknih.gov This direct binding distinguishes its action from indirect AMPK activators that function by altering the cellular AMP:ATP ratio. nih.gov

Role of AMPK in Mitochondrial Biogenesis and Fatty Acid Oxidation

The activation of AMPK by sodium salicylate has profound effects on cellular metabolism, particularly on mitochondrial functions. nih.govnih.gov AMPK is a master regulator that shifts metabolism from anabolic processes (energy consumption) to catabolic processes (energy production). nih.gov One of the key downstream effects of AMPK activation is the promotion of mitochondrial biogenesis and an increase in fatty acid oxidation (FAO). nih.govnih.govmdpi.com

In hepatocytes, salicylate-activated AMPK phosphorylates and inactivates acetyl-CoA carboxylase (ACC) isoforms. nih.gov This reduces the levels of malonyl-CoA, a key metabolite that inhibits carnitine-palmitoyl-CoA transferase-1 (CPT1), the enzyme that controls the entry of fatty acids into mitochondria for oxidation. nih.govmdpi.com By relieving this inhibition, AMPK activation enhances FAO. nih.gov This increased fat utilization is believed to contribute to some of the therapeutic effects of salicylates. mrc.ac.uk While salicylate can also uncouple mitochondria, which can indirectly activate AMPK by altering cellular energy levels, its ability to improve glucose homeostasis and reduce liver lipids has been observed even in the absence of AMPK-β1, suggesting that mitochondrial uncoupling may be a parallel, independent mechanism. nih.govdiabetesjournals.orgresearchgate.net

AMPK-Mediated Inhibition of STAT3 Phosphorylation

Beyond its metabolic roles, the AMPK pathway activated by sodium salicylate also intersects with other signaling cascades involved in inflammation. One such interaction is with the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. nih.gov Research in LPS-stimulated THP-1 monocytes has shown that the activation of AMPK by sodium salicylate leads to the inhibition of STAT3 phosphorylation at the Tyr705 residue. nih.govnih.gov

This inhibitory effect on STAT3 is dependent on AMPK activity, as the use of an AMPK inhibitor (Compound C) reverses the suppression of STAT3 phosphorylation caused by sodium salicylate. nih.govnih.gov The inhibition of the STAT3 signaling pathway, which is critically involved in regulating inflammation, cell survival, and proliferation, represents another important facet of sodium salicylate's anti-inflammatory mechanism. nih.govresearchgate.net

Table 2: Summary of Sodium Salicylate's Effects on MAPK/AMPK Pathways

Pathway/Kinase Effect of Sodium Salicylate Key Findings Citations
p38 MAPK Activation Activates p38 MAPK, which can mediate inhibition of NF-κB. tandfonline.compnas.orgnih.govkoreascience.kr
ERK and JNK/SAPK Inhibition Inhibits LPS- and TNF-α-induced activation. pnas.orgnih.gov
AMPK Direct Activation Binds to the ADaM site, causing allosteric activation and inhibiting dephosphorylation of Thr172. nih.govmrc.ac.uknih.gov
Fatty Acid Oxidation Promotion AMPK-mediated inactivation of ACC leads to increased mitochondrial FAO. nih.govmdpi.com
Mitochondrial Biogenesis Promotion AMPK activation is linked to increased mitochondrial biogenesis. nih.govnih.gov
STAT3 Phosphorylation Inhibition AMPK activation leads to decreased phosphorylation of STAT3 at Tyr705. nih.govnih.gov
AMPK-Dependent Modulation of miR-34a/b/c Expression via NRF2

Recent studies have uncovered a novel mechanism by which sodium salicylate can influence gene expression and cellular processes through the modulation of microRNAs (miRNAs). Specifically, salicylate has been found to induce the expression of the tumor-suppressive miR-34a and miR-34b/c gene families in a manner that is independent of the tumor suppressor protein p53. nih.gov

The signaling cascade initiated by salicylate involves the activation of AMP-activated protein kinase (AMPK). nih.gov Activated AMPK, in turn, stimulates Nuclear factor erythroid 2-related factor 2 (NRF2), a transcription factor that plays a crucial role in the cellular stress response. nih.gov NRF2 then directly binds to antioxidant response elements (AREs) within the promoter regions of the miR-34a/b/c genes, leading to their transcriptional activation. nih.gov

Furthermore, salicylate-mediated AMPK activation also results in the suppression of c-MYC, a known repressor of NRF2-mediated gene transcription. nih.gov This dual action of activating an activator (NRF2) and inhibiting a repressor (c-MYC) of miR-34a/b/c transcription underscores a multi-faceted regulatory mechanism. The upregulation of these miRNAs by salicylate has been shown to be critical for its inhibitory effects on the migration, invasion, and metastasis of colorectal cancer cells. nih.gov Notably, NRF2 expression has been observed to decline in aging endothelial cells, a process potentially mediated by senescence-associated miRNAs like miR-34a. nih.gov

Activation of p38 MAPK

Sodium salicylate has been demonstrated to be a potent activator of the p38 mitogen-activated protein kinase (MAPK) signaling pathway. pnas.orgpnas.orgkoreascience.krnih.gov This activation is a key event that mediates several of the cellular responses to salicylate, including the induction of apoptosis and the modulation of inflammatory signaling. pnas.orgpnas.orgnih.gov

The mechanism through which sodium salicylate activates p38 MAPK appears to be distinct from that of other cellular stressors. koreascience.kr Although sodium salicylate can enhance the production of reactive oxygen species (ROS), the activation of p38 MAPK by salicylate is independent of ROS, as it is not prevented by the general ROS scavenger N-acetyl-L-cysteine. koreascience.kr

Interestingly, cells pre-treated with sodium salicylate remain fully responsive to a second stimulation by salicylate or other stressors like hydrogen peroxide, indicating a lack of homologous and heterologous desensitization. koreascience.kr This is in contrast to other p38 MAPK activators, which often lead to a desensitized state. koreascience.kr This suggests the existence of a highly specific sensing mechanism for sodium salicylate in the activation of the p38 MAPK pathway, setting it apart from pathways utilized by oxidative stress, heat shock, and hyperosmotic stress. koreascience.kr

A significant consequence of p38 MAPK activation by sodium salicylate is the induction of apoptosis, or programmed cell death. pnas.orgpnas.orgnih.gov In normal human fibroblasts, treatment with sodium salicylate leads to a strong activation of p38 MAPK and subsequent cell death by apoptosis. pnas.orgpnas.orgnih.gov The essential role of p38 MAPK in this process is highlighted by the finding that the selective p38 MAPK inhibitor, SB-203580, can block salicylate-induced apoptosis. pnas.orgpnas.orgnih.gov

The pro-apoptotic function of p38 MAPK activation by salicylate has also been observed in other cell types. For instance, in neutrophils, the activation of p38 MAPK by sodium salicylate is associated with reduced expression of the anti-apoptotic protein Mcl-1, leading to accelerated cell death. frontiersin.org This suggests that the induction of apoptosis via p38 MAPK is an important mechanism underlying the anti-neoplastic actions of nonsteroidal anti-inflammatory drugs (NSAIDs) like salicylate. pnas.orgpnas.org

Inhibition of p42/p44 MAPKs (ERK) and c-Jun N-Terminal Kinase (JNK/SAPK)

In contrast to its activating effect on p38 MAPK, sodium salicylate has been shown to inhibit other major subfamilies of MAPKs, namely the p42/p44 MAPKs, also known as extracellular signal-regulated kinases (ERKs), and the c-Jun N-terminal kinases (JNKs), also known as stress-activated protein kinases (SAPKs). pnas.orgnih.gov

Sodium salicylate selectively interferes with the activation of p42/p44 MAPK and JNK induced by tumor necrosis factor (TNF). pnas.orgnih.govnih.gov This inhibitory action appears to be specific to certain signaling pathways, as salicylate is less effective at blocking ERK and JNK activation by other stimuli like epidermal growth factor (EGF) or interleukin-1 (IL-1). pnas.orgnih.gov The inhibition of these pathways may contribute to the anti-inflammatory effects of salicylate. ahajournals.org

The inhibitory effect of sodium salicylate on JNK activation displays a differential profile depending on the stimulating cytokine. pnas.orgnih.gov In normal human FS-4 fibroblasts, sodium salicylate more potently inhibits JNK activation induced by TNF than that induced by IL-1. pnas.orgnih.gov This is noteworthy because both TNF and IL-1 are pro-inflammatory cytokines that often activate similar downstream signaling pathways. pnas.org This differential inhibition suggests that sodium salicylate may target specific components within the TNF signaling cascade leading to JNK activation.

Other Molecular Targets and Signaling Events

Beyond the well-characterized effects on MAPK and AMPK signaling, sodium salicylate influences a variety of other molecular targets and signaling events.

NF-κB Pathway : Sodium salicylate is a known inhibitor of the transcription factor NF-κB. ahajournals.orgnih.gov This inhibition is thought to occur through the prevention of phosphorylation and subsequent degradation of the inhibitory subunit IκBα. ahajournals.orgnih.gov The activation of p38 MAPK by salicylate has been implicated in the inhibition of TNF-induced NF-κB activation. nih.gov

Heat Shock Transcription Factor : Salicylates have been reported to induce the DNA-binding activity of the heat shock transcription factor. nih.gov

STAT3 Signaling : In LPS-stimulated THP-1 cells, the activation of AMPK by sodium salicylate leads to the inhibition of STAT3 signaling activity. nih.gov

Phosphodiesterase 3B (PDE3B) : In adipocytes, sodium salicylate has been shown to directly inhibit PDE3B, leading to a reduction in monocyte chemoattractant protein-1 (MCP-1) production. mdpi.com This effect was independent of its known targets IKKβ and AMPK. mdpi.com

Plant Signaling : In the context of plant biology, salicylic (B10762653) acid is a key phytohormone involved in defense signaling against pathogens, often acting in a mutually antagonistic relationship with the jasmonate (JA) signaling pathway. nih.gov

Modulation of NFAT-Dependent Transcription

Sodium salicylate has been identified as an inhibitor of the Nuclear Factor of Activated T-cells (NFAT)-dependent transcription. nih.gov This mechanism is distinct from its more traditionally recognized effects on cyclooxygenase (COX) pathways. nih.gov In studies using lymphocytic and monocytic cell lines, salicylates were shown to inhibit the mRNA expression of several cytokine genes that are regulated by NFAT. nih.gov

The inhibitory effect of sodium salicylate on NFAT-dependent transcription was found to be less potent than that of other salicylates like triflusal, requiring concentrations of 5 mM to show significant effects. nih.gov The mechanism of this inhibition appears to differ from that of other agents like cyclosporin (B1163) A (CsA), as salicylates inhibit DNA-binding and NFAT-mediated transactivation without altering the phosphorylation or subcellular localization of the NFAT protein. nih.gov This suggests a novel pharmacological effect of salicylates, targeting the NFAT activation cascade to modulate immune responses. nih.gov

Inhibition of Inducible Nitric Oxide Synthase (iNOS) Gene Expression

A significant body of research demonstrates that sodium salicylate can inhibit the expression of the inducible nitric oxide synthase (iNOS) gene. inca.gov.brnih.gov The overproduction of nitric oxide (NO) by iNOS is a hallmark of inflammatory responses, and its inhibition is a key aspect of sodium salicylate's anti-inflammatory action. inca.gov.br This inhibition has been observed in various cell types, including murine brain microglial cells and rat cardiac fibroblasts. inca.gov.brnih.gov

The mechanism appears to involve the suppression of signaling pathways that lead to iNOS induction. For instance, in cardiac fibroblasts, sodium salicylate treatment was shown to attenuate the phosphorylation of extracellular signal-regulated kinase (ERK), a key component of the mitogen-activated protein kinase (MAPK) pathway, which is necessary for cytokine-induced iNOS expression. inca.gov.brnih.gov The inhibition of iNOS expression and subsequent NO production by sodium salicylate is dose-dependent. inca.gov.br In microglial cells, the synergistic induction of iNOS by interferon-gamma (IFN-γ) and lipopolysaccharide (LPS) was diminished by sodium salicylate, an effect linked to a decrease in tumor necrosis factor-alpha (TNF-α) secretion. nih.gov

Regulation of Cytokine and Chemokine Gene Expression

Sodium salicylate exerts potent regulatory effects on the expression of a wide array of cytokine and chemokine genes, which are crucial mediators of immune and inflammatory responses. nih.govresearchgate.net In macrophage cell lines stimulated with lipopolysaccharide (LPS), sodium salicylate was found to suppress the gene expression of numerous pro-inflammatory cytokines and chemokines. nih.gov

Interestingly, this suppression can occur through a mechanism that is independent of Nuclear Factor-kappa B (NF-κB), a central transcription factor in inflammation. nih.govresearchgate.net While other anti-inflammatory agents act by inhibiting NF-κB, high concentrations (15 to 20 mM) of sodium salicylate were shown to suppress cytokine gene expression without affecting NF-κB activation. nih.gov The compound significantly inhibited the induction of interleukin-1α (IL-1α), IL-1β, and IL-6. nih.gov However, its effect on anti-inflammatory cytokines like IL-10 and IL-1Ra was less pronounced compared to NF-κB inhibitors. nih.govresearchgate.net Furthermore, sodium salicylate was found to decrease the production of monocyte chemoattractant protein-1 (MCP-1) in adipocytes stimulated by TNF-α.

Table 1: Effect of Sodium Salicylate on Cytokine and Chemokine Expression

Cytokine/ChemokineEffectCell Type/ContextReference
Interleukin-1α (IL-1α)InhibitionRAW264.7 Macrophages (LPS-stimulated) nih.gov,
Interleukin-1β (IL-1β)InhibitionRAW264.7 Macrophages (LPS-stimulated) nih.gov,
Interleukin-6 (IL-6)InhibitionRAW264.7 Macrophages (LPS-stimulated) nih.gov,
Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)InhibitionRAW264.7 Macrophages (LPS-stimulated) nih.gov
Granulocyte Colony-Stimulating Factor (G-CSF)InhibitionRAW264.7 Macrophages (LPS-stimulated) nih.gov
Monocyte Chemoattractant Protein-1 (MCP-1)InhibitionRAW264.7 Macrophages, Adipocytes (TNF-α-stimulated) nih.gov,
Tumor Necrosis Factor-alpha (TNF-α)Increased SecretionTHP-1 Monocytes (LPS-stimulated)
Interleukin-10 (IL-10)Less significant inhibitionRAW264.7 Macrophages (LPS-stimulated) nih.gov, researchgate.net

Reduction of Akt Phosphorylation

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, growth, and proliferation. Research has indicated that sodium salicylate treatment can lead to a reduction in the phosphorylation of Akt, a key kinase in this pathway. In studies involving colon cancer cells overexpressing MUC1, which induces an epithelial to mesenchymal transition (EMT) and increases Akt phosphorylation, treatment with sodium salicylate resulted in a decrease in Akt phosphorylation. This reduction in Akt activity was associated with the reversal of EMT marker expression and an inhibition of cell migration.

Influence on 6-Phosphofructo-1-Kinase Activity

The direct influence of sodium salicylate on the activity of 6-phosphofructo-1-kinase (PFK), a key regulatory enzyme in glycolysis, is not extensively documented in the available scientific literature. While PFK is a known target for other compounds that affect cell metabolism and proliferation, specific studies detailing the direct modulatory (either inhibitory or activatory) effects of sodium salicylate on PFK activity are limited. Research has focused more on salicylate's ability to activate AMP-activated protein kinase (AMPK), which acts as a cellular energy sensor and can influence metabolic pathways. researchgate.net

Downregulation of c-Myc, Cyclin D1, Cyclin A, and Proliferating Cell Nuclear Antigen (PCNA)

Sodium salicylate has been shown to interfere with the cell cycle machinery, contributing to its anti-proliferative effects. nih.govnih.gov Studies have demonstrated that salicylate-induced growth arrest is associated with the downregulation of several key proteins involved in cell cycle progression. nih.gov These include the proto-oncogene c-Myc, as well as Cyclin D1, Cyclin A, and Proliferating Cell Nuclear Antigen (PCNA). nih.gov

Cyclin D1, which drives the G1/S phase transition, is significantly inhibited by salicylate in pancreatic cancer cell lines, leading to G1 cell cycle arrest. PCNA, a marker for cell proliferation found in the nucleus, is also downregulated. nih.gov The downregulation of these molecules collectively contributes to the inhibition of cellular proliferation observed upon treatment with sodium salicylate. nih.gov

Table 2: Downregulation of Cell Cycle Proteins by Sodium Salicylate

ProteinFunctionEffect of Sodium SalicylateReference
c-MycProto-oncogene, transcription factor for cell proliferationDownregulation nih.gov
Cyclin D1Regulates G1/S phase transitionDownregulation, inhibited expression nih.gov,
Cyclin ARegulates S and G2/M phasesDownregulation nih.gov
PCNACofactor for DNA polymerase, marker for proliferationDownregulation nih.gov

Induction of Non-Steroidal Anti-Inflammatory Drug Activated Gene-1 (NAG-1)

The Non-Steroidal Anti-Inflammatory Drug (NSAID) Activated Gene-1 (NAG-1), also known as Growth Differentiation Factor 15 (GDF15), plays a crucial role in the apoptotic effects induced by sodium salicylate. In human lung adenocarcinoma cells, it has been demonstrated that NAG-1 is a key player in the apoptosis triggered by combined treatment with sodium salicylate and inhibitors of the PI3K/MEK1/2 signaling pathways. While low doses of sodium salicylate alone may induce cell cycle arrest, its combination with inhibitors of pro-survival pathways can synergistically induce apoptosis, an effect mediated by NAG-1. This finding highlights that the pro-apoptotic activity of sodium salicylate can be significantly enhanced by targeting related survival signals, with NAG-1 acting as a critical downstream effector.

Cellular and Biochemical Consequences of Sodium Salicylate Interaction

Cell Cycle and Apoptosis Regulation

Sodium salicylate (B1505791) exerts potent effects on cell cycle progression and the induction of programmed cell death, or apoptosis. These actions are central to its observed anti-proliferative and anti-inflammatory properties. The compound has been shown to influence a variety of cancer cells, including those of the colon, lung, breast, and leukemia, as well as vascular smooth muscle cells. nih.govnih.govnih.gov

Sodium salicylate has been demonstrated to inhibit cell proliferation and induce apoptosis across a range of cell types. ashpublications.org In vascular smooth muscle cells (SMCs), it inhibits proliferation by causing cell cycle arrest at the G1-S phase. nih.gov This is achieved by preventing the downregulation of cyclin-dependent kinase (Cdk) inhibitors p21(Waf1) and p27(Kip1), which in turn inhibits the activity of Cdk2 and Cdk6. nih.gov Similarly, in human pancreatic cancer cell lines, sodium salicylate is reported to inhibit proliferation and induce G1 cell cycle arrest. nih.gov

The compound potently induces programmed cell death in several human myeloid leukemia cell lines, including TF-1, U937, CMK-1, HL-60, and Mo7e. nih.govscilit.commiami.edu This apoptotic induction is also observed in B-cell chronic lymphocytic leukemia (B-CLL) cells. ashpublications.org Furthermore, studies show that sodium salicylate can enhance apoptosis in LPS-stimulated THP-1 monocytes. nih.gov The pro-apoptotic effect is not limited to cancer cells; in human fibroblasts, sodium salicylate treatment leads to cell death by apoptosis through the activation of the p38 mitogen-activated protein kinase (MAPK) pathway. pnas.org

Table 1: Effects of Sodium Salicylate on Cell Proliferation and Apoptosis in Various Cell Lines This table is interactive. You can sort and filter the data.

Cell Line Cell Type Effect Key Molecular Events
A549 Lung Adenocarcinoma Shifts GD-induced necrosis to autophagy; inhibits cell proliferation. nih.gov Inhibition of HMGB1 release, ROS production, and Cu/Zn superoxide (B77818) dismutase release. nih.gov
Vascular SMCs Smooth Muscle Cells Inhibition of proliferation; G1-S phase cell cycle arrest. nih.gov Upregulation of p21(Waf1) and p27(Kip1); inhibition of Rb hyperphosphorylation. nih.gov
TF-1, U937, HL-60 Myeloid Leukemia Potent induction of apoptosis. nih.govscilit.commiami.edu Caspase-3 activation; PARP and gelsolin cleavage; Mcl-1 downregulation. nih.govscilit.commiami.edu
B-CLL cells B-Cell Chronic Lymphocytic Leukemia Induction of apoptosis. ashpublications.org Caspase activation; PARP cleavage; DNA fragmentation. ashpublications.org
FS-4 Human Fibroblasts Induction of apoptosis. pnas.org Strong activation of p38 MAPK. pnas.org
THP-1 Monocytes Promotes apoptosis; reduces proliferation (in LPS-stimulated cells). nih.gov Activation of AMPK. nih.gov

The induction of apoptosis by sodium salicylate is frequently mediated through caspase-dependent pathways. nih.gov In various cancer cell lines, sodium salicylate treatment triggers a molecular cascade that culminates in the activation of executioner caspases. nih.gov Specifically, in human myeloid leukemia cells, sodium salicylate leads to the activation of caspase-3 (also known as cpp-32), which is evidenced by the cleavage of its substrates, poly (ADP-ribose) polymerase (PARP) and gelsolin. nih.govscilit.commiami.edu The process in other cancer cells involves the production of reactive oxygen species (ROS), which leads to a decrease in the mitochondrial membrane potential, the release of cytochrome c from the mitochondria, and the subsequent activation of initiator caspase-9 and executioner caspase-3. nih.gov

This caspase activation is a critical component of the apoptotic process, as the use of a potent caspase inhibitor, Z-VAD, was shown to prevent the cleavage of PARP and gelsolin and rescue myeloid leukemia cells from sodium salicylate-induced apoptosis. ashpublications.orgnih.gov Furthermore, the induction of apoptosis in B-CLL cells by both aspirin (B1665792) and salicylate occurs through the activation of caspases, leading to PARP cleavage and DNA fragmentation. ashpublications.org

Sodium salicylate can influence the type of cell death a cell undergoes, notably by shifting the process from necrosis to autophagy under certain conditions. nih.gov In a study using A549 lung adenocarcinoma cells subjected to glucose depletion (GD), a condition that typically induces necrotic cell death, treatment with sodium salicylate suppressed this necrosis. nih.gov Necrotic cell death is often associated with inflammation due to the rupture of the cell membrane and release of intracellular contents. nih.gov

Instead of necrosis, sodium salicylate promoted a switch to autophagic cell death. nih.gov Autophagy is considered a form of tumor-suppressive cell death. nih.gov This shift was attributed to the ability of salicylate to inhibit GD-induced reactive oxygen species (ROS) production and the release of Cu/Zn superoxide dismutase. nih.gov By preventing necrotic death and promoting autophagy, sodium salicylate may contribute to its anti-inflammatory and tumor-suppressive activities. nih.gov

Table 2: Regulation of Cell Death Modality by Sodium Salicylate in A549 Cells This table is interactive. You can sort and filter the data.

Condition Predominant Cell Death Modality Effect of Sodium Salicylate Associated Molecular Changes
Glucose Depletion (GD) Necrosis nih.gov Suppresses necrosis and switches cell death to autophagy. nih.gov Inhibition of HMGB1 release, ROS production, and Cu/Zn superoxide dismutase release. nih.gov

A key aspect of sodium salicylate's anti-inflammatory action is its ability to prevent the release of the damage-associated molecular pattern (DAMP) molecule, High Mobility Group Box Protein 1 (HMGB1). nih.gov HMGB1 is a non-histone DNA-binding protein that, when released into the extracellular space during necrotic cell death, acts as a pro-inflammatory cytokine. nih.govnih.gov In A549 lung adenocarcinoma cells undergoing glucose depletion-induced necrosis, sodium salicylate effectively suppressed the release of HMGB1. nih.gov This inhibition of HMGB1 release is directly linked to the compound's ability to prevent necrotic cell death. nih.gov Other salicylates have also been shown to inhibit HMGB1's pro-inflammatory activity and the cell recruitment it promotes. embopress.org

Heat Shock Response (HSR) Modulation

Sodium salicylate has an unusual and distinct effect on the heat shock response (HSR), a fundamental cellular defense mechanism against proteotoxic stress. The HSR is primarily regulated by the Heat Shock Transcription Factor (HSF). researchgate.net

Sodium salicylate treatment leads to the activation of Heat Shock Transcription Factor 1 (HSF1), inducing it to bind to DNA. nih.govnih.gov The level of HSF activation and its binding to the heat shock elements (HSEs) in the promoter region of heat shock genes (like Hsp70) is comparable to that achieved during an actual heat shock. researchgate.netnih.gov However, a crucial distinction exists: while sodium salicylate activates the DNA-binding ability of HSF1, this activation is often insufficient to robustly induce the transcription of heat shock genes. nih.govnih.govresearchgate.net

This phenomenon reveals that the activation of the heat shock response is a multistep process, and that DNA binding by HSF1 is just one step. researchgate.netnih.gov Further research has shown that the salicylate-induced, DNA-bound form of HSF1 is not hyperphosphorylated in the same way as the heat-induced form. nih.govnih.gov Specifically, heat shock leads to inducible serine phosphorylation of HSF1, which correlates with its transcriptional activity. nih.gov In contrast, salicylate-induced HSF1 lacks this inducible serine phosphorylation, rendering it transcriptionally inert. nih.gov It does, however, induce threonine phosphorylation of HSF1. nih.gov This suggests that salicylate-independent signals are required to convert the DNA-bound HSF1 into a fully active transcriptional activator. nih.gov

Table 3: Comparison of HSF1 Activation by Heat Shock vs. Sodium Salicylate This table is interactive. You can sort and filter the data.

Stimulus HSF1 DNA Binding HSF1 Phosphorylation Hsp70 Gene Transcription
Heat Shock Activated researchgate.netnih.gov Inducible Serine Phosphorylation nih.govnih.gov Induced nih.gov
Sodium Salicylate Activated researchgate.netnih.gov No inducible Serine Phosphorylation; Threonine Phosphorylation observed. nih.govnih.gov Not induced or weakly induced. nih.govnih.govresearchgate.net

Uncoupling of HSF DNA Binding from Heat Shock Gene Transcription

A remarkable effect of sodium salicylate is its ability to dissociate the binding of the Heat Shock Factor (HSF) to DNA from the subsequent transcription of heat shock genes. nih.govnih.gov In cultured human cells, treatment with sodium salicylate leads to the activation of Heat Shock Factor 1 (HSF1), enabling it to bind to the heat shock elements (HSEs) in the promoter region of the hsp70 gene. nih.govnih.govnih.gov The level of this HSF activation and DNA binding is comparable to that induced by heat shock itself. nih.govnih.govnih.gov

However, despite this robust DNA binding, sodium salicylate does not effectively induce the transcription of the corresponding heat shock genes. nih.govmedchemexpress.com This phenomenon reveals that the activation of the heat shock transcriptional response is a multi-step process, where DNA binding by HSF1 is a necessary but not sufficient condition for gene expression. nih.govnih.gov

The mechanism behind this uncoupling involves the phosphorylation state of HSF1. The transcriptionally inert, salicylate-induced form of HSF1 is constitutively serine-phosphorylated but lacks the inducible serine phosphorylation that is characteristic of a heat shock-induced, transcriptionally active HSF1. nih.gov This transcriptionally inert state can, however, be converted to an active one if the cells are subsequently exposed to heat shock, which adds the required inducible serine phosphorylation. nih.gov Further studies in yeast suggest that salicylate may create a form of HSF that binds tightly to DNA but is impotent in terms of activation, possibly through a mechanism involving cytoplasmic acidification. medchemexpress.com

Synergistic Effects with Heat Shock on Heat Shock Protein Expression (e.g., HSP70, HSP90)

While sodium salicylate alone does not robustly induce heat shock proteins, it can act synergistically with thermal stress to modulate their expression. In fish cell lines (CHSE-214), co-treatment with sodium salicylate and a heat shock event enhances and prolongs the expression of Heat Shock Protein 70 (HSP70). wikipedia.org Conversely, the same co-treatment leads to a decrease in the expression of Heat Shock Protein 90 (HSP90). wikipedia.org This suggests that sodium salicylate differentially regulates the expression of various heat shock proteins during a thermal stress event. wikipedia.org

This potentiation effect is not limited to aquatic cells. In cultured spinal cord cells, pretreatment with sodium salicylate lowered the temperature threshold required for the induction of HSP70. oup.com For instance, a mild heat shock at 40°C, which normally induces minimal HSP70, resulted in a significantly enhanced HSP70 expression when cells were pretreated with sodium salicylate. oup.com Similarly, in tomato seedlings, salicylic (B10762653) acid potentiated the heat-induced expression of the hsp70 gene. mdpi.com This synergistic action is believed to occur via the activation of the heat shock transcription factor. wikipedia.org

Influence on Thermotolerance in Cellular Systems

By modulating the heat shock response, sodium salicylate can influence a cell's ability to withstand thermal stress, a property known as thermotolerance. The enhanced expression of protective proteins like HSP70 following a mild heat shock in the presence of salicylate is a key mechanism for this effect. oup.com For example, in dissociated spinal cord cultures, NSAIDs like sodium salicylate were investigated for their potential to lower the temperature threshold for HSP70 expression, which could in turn offer neuroprotection against subsequent stresses. oup.com

Studies have explored using sodium salicylate as a pharmacological tool to enhance thermotolerance in various systems, including fish, where it could exert synergistic effects on HSP70 expression at lower, non-stressful temperatures. wikipedia.org While in vitro studies consistently show that salicylates can potentiate the heat shock response, the translation of this effect to in vivo systems can be more complex. For instance, one study on the rat myocardium found that while various stress conditions activated HSF, a significant accumulation of Hsp72 (the inducible form of Hsp70) and its associated cardioprotection was not achieved with a combination of mild heat stress and salicylate, unlike with a severe heat stress. This highlights that the influence of salicylate on thermotolerance can be context-dependent, varying between cell types and the complexities of a whole-organism physiological environment.

Enzyme Activity and Protein Interactions (Beyond COX)

The biochemical interactions of sodium salicylate extend beyond the cyclooxygenase enzymes to other protein families, including kallikreins and lysosomal enzymes, as well as proteins central to cancer progression.

Effects on Kallikrein Activity

Research into the effect of sodium salicylate on the kallikrein system has shown it to be a poor inhibitor of this enzyme's activity in vitro. Kallikreins are proteases that produce kinins, which are involved in inflammation and blood pressure regulation. Studies assessing kinin production by pancreatic, salivary, and serum kallikreins found that sodium salicylate, even at concentrations up to 20 mM, failed to inhibit this function. Further investigation into the esterolytic activity of pancreatic and salivary kallikreins also showed no significant inhibition by sodium salicylate at concentrations up to 5 mM. A 50% inhibition of kinin production by salivary kallikrein required a high concentration of 50 mM sodium salicylate.

Modulation of Lysosomal Enzyme Release (e.g., Acid Phosphatase)

Sodium salicylate has been shown to affect the stability of lysosomes, the organelles responsible for cellular degradation. In vitro studies using rat liver lysosomes have demonstrated that sodium salicylate can induce the release of the enzyme acid phosphatase. This effect is dependent on several factors, including the pH of the incubation medium, the duration of the incubation, and the concentration of salicylate. However, the study noted that salicylate concentrations up to 10mM did not inhibit the activity of the acid phosphatase enzyme once it was liberated from the lysosomes. Despite these in vitro findings, the researchers concluded that salicylate does not likely influence lysosomal stability in vivo.

Inhibition of Mucin-1 (MUC1)-Mediated Tumor Migration and Invasion

Sodium salicylate has demonstrated inhibitory effects on the pro-tumorigenic functions of Mucin-1 (MUC1). MUC1 is an oncoprotein that is overexpressed in many cancers and promotes cancer progression, including migration and invasion. In colon cancer cells where MUC1 overexpression induces an epithelial to mesenchymal transition (EMT)—a key process for metastasis—treatment with sodium salicylate was found to reverse this transition. This reversal was associated with a reduction in Akt phosphorylation. The proposed mechanism for this effect is the inhibition of lysine (B10760008) acetyltransferase (KAT) activity by salicylate. This inhibition of both EMT and KATs by salicylate presents a distinct anti-cancer activity that could contribute to the known beneficial effects of aspirin and its metabolites in cancer prevention and therapy.

Potential for Acetylation of Biomolecules

While sodium salicylate, unlike its counterpart acetylsalicylic acid (aspirin), lacks an acetyl group and therefore cannot directly acetylate biomolecules, it can significantly influence the acetylation state of cellular proteins through indirect mechanisms. nih.govspandidos-publications.comwikipedia.org Research indicates that sodium salicylate can modulate the activity of key enzymes that regulate protein acetylation, namely histone deacetylases (HDACs) and histone acetyltransferases (HATs).

One of the primary mechanisms by which sodium salicylate can lead to an increase in biomolecule acetylation is through the inhibition of histone deacetylases (HDACs). A study on the effects of sodium salicylate on pregnant mice demonstrated a significant, dose-related inhibition of HDAC activity in the embryos. nih.gov This inhibition of HDACs, which are responsible for removing acetyl groups from proteins, leads to a state of hyperacetylation. nih.gov

Conversely, there is also evidence to suggest that salicylic acid, the active component of sodium salicylate, can inhibit the activity of certain histone acetyltransferases (HATs). Specifically, salicylic acid has been shown to inhibit the lysine acetyltransferase activity of p300 and CREB-binding protein (CBP) in vitro. nih.gov This inhibition occurs through direct competition with acetyl-Coenzyme A (acetyl-CoA) at the catalytic site of these enzymes. nih.gov By blocking the function of these HATs, salicylic acid can prevent the acetylation of both histone and non-histone proteins. nih.gov

This dual regulatory role highlights a complex interplay in the cellular consequences of sodium salicylate interaction. On one hand, it can promote a state of hyperacetylation by inhibiting HDACs, and on the other hand, it can suppress acetylation by inhibiting specific HATs like p300/CBP. The net effect on the acetylation of the proteome likely depends on the specific cellular context, the concentration of sodium salicylate, and the relative expression and activity of different HATs and HDACs within the cell.

Interactive Data Table: Effect of Sodium Salicylate on Embryonic Histone Deacetylase (HDAC) Activity

Treatment GroupDose (mg/kg)HDAC Activity (% of Control)Peak Histone Hyperacetylation (Time Post-Treatment)
Control0100%N/A
Sodium Salicylate150Significantly Reduced3 hours
Sodium Salicylate300Further Reduced3 hours
Sodium Salicylate450Maximally Reduced3 hours

This table summarizes findings from a study on the in utero effects of sodium salicylate, indicating a dose-dependent inhibition of HDAC activity and subsequent histone hyperacetylation. nih.gov

Crystal Structure and Morphology Analysis

The arrangement of atoms and ions in the solid state, along with the macroscopic shape of the crystals, is fundamental to understanding the physical and chemical properties of sodium salicylate. X-ray diffraction and electron microscopy are powerful tools for these investigations.

Single-crystal X-ray diffraction (SCXRD) has been instrumental in determining the precise three-dimensional arrangement of atoms within a single crystal of sodium salicylate. These studies have revealed a well-defined and ordered structure. The crystallographic data obtained from SCXRD analysis are summarized in the table below.

Crystallographic Parameter Value
Empirical FormulaC₇H₅NaO₃
Molecular Weight160.104 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/m
a14.00(3) Å
b7.220(5) Å
c6.730(3) Å
α90°
β93.55°
γ90°
Volume680(Å)³

Data sourced from a study by Muthuselvi C, et al. (2018) researchgate.net.

In addition to the ionic interactions, the crystal structure of sodium salicylate is further stabilized by π-stacking interactions between the aromatic rings of adjacent salicylate anions researchgate.netdntb.gov.ua. These non-covalent interactions, arising from the overlap of p-orbitals, play a crucial role in the supramolecular assembly of the crystal. The salicylate anions are oriented in such a way that their aromatic rings are stacked in a parallel-displaced fashion. While the precise interplanar distance of the π-stacking is not explicitly detailed in the reviewed literature, the presence of these interactions is a definitive characteristic of the solid-state structure of sodium salicylate.

Powder X-ray diffraction (PXRD) is a versatile technique used to confirm the crystalline nature of a bulk sample of sodium salicylate. The resulting diffraction pattern, a plot of intensity versus the diffraction angle (2θ), serves as a fingerprint for the crystalline phase. The appearance of sharp, well-defined peaks in the PXRD pattern of sodium salicylate confirms its high degree of crystallinity researchgate.nettpcj.orgresearchgate.net. A characteristic and prominent peak in the PXRD pattern of sodium salicylate is observed at approximately 29.89° (2θ) researchgate.nettpcj.org. The indexing of the PXRD pattern is consistent with the monoclinic crystal system determined by SCXRD researchgate.nettpcj.org.

Scanning electron microscopy (SEM) provides high-resolution images of the surface topography of sodium salicylate crystals, revealing their external morphology. Studies employing SEM have described the morphology of sodium salicylate crystals as having a "cotton wool-like" appearance under certain crystallization conditions tpcj.org. Other observations have noted the formation of well-defined crystals researchgate.netresearchgate.net. The morphology of the crystals can be influenced by the method of crystallization and other experimental parameters.

Single-Crystal X-ray Diffraction (SCXRD)

Spectroscopic Techniques

Spectroscopic techniques are invaluable for probing the molecular vibrations, electronic transitions, and the local chemical environment of atoms within sodium salicylate.

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) spectroscopy, provides detailed information about the functional groups present in sodium salicylate and their vibrational modes.

The FT-IR spectrum of sodium salicylate exhibits characteristic absorption bands corresponding to the various functional groups in the molecule. The assignments of some of the key vibrational modes are presented in the table below.

Wavenumber (cm⁻¹) Vibrational Assignment
~3169O-H stretching
~1609C=C aromatic stretching
~1581Asymmetric COO⁻ stretching
~1512C=C aromatic stretching
~1485C-C aromatic stretching
~1370Symmetric COO⁻ stretching
~1275C-O stretching
~1220In-plane C-H bending
~1129In-plane C-H bending
~1111In-plane C-H bending
~1032Ring breathing mode
~907Out-of-plane C-H bending
~893Out-of-plane C-H bending
~832Out-of-plane C-H bending
~696Out-of-plane C-H bending

Data compiled from studies by Muthuselvi C, et al. (2018) and Kumar V, et al. (2008) researchgate.nettpcj.orgresearchgate.net.

FT-Raman spectroscopy provides complementary information to FT-IR, with different selection rules for vibrational transitions. The prominent Raman shifts and their assignments for sodium salicylate are summarized below.

Wavenumber (cm⁻¹) Vibrational Assignment
~3132O-H stretching
~1566Asymmetric COO⁻ stretching
~1512C=C aromatic stretching
~1332C-O stretching
~1136In-plane C-H bending
~1104In-plane C-H bending
~1033Ring breathing mode
~696Out-of-plane C-H bending

Data compiled from a study by Muthuselvi C, et al. (2018) researchgate.nettpcj.org.

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is used to study the electronic transitions within the sodium salicylate molecule.

The UV-Vis spectrum of sodium salicylate in solution exhibits characteristic absorption maxima (λₘₐₓ) corresponding to π → π* electronic transitions within the aromatic ring and the carboxylate group. In ethanol, sodium salicylate shows an absorption peak at approximately 295 nm aatbio.com. Other studies have reported a strong absorption at 452 nm when sodium salicylate is derivatized for spectrophotometric analysis medcraveonline.comjchps.com. The position of the absorption maxima can be influenced by the solvent and the pH of the solution.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of molecules in solution by probing the magnetic properties of atomic nuclei.

The ¹H NMR spectrum of sodium salicylate in a deuterated solvent such as D₂O provides information about the chemical environment of the hydrogen atoms. The aromatic protons typically appear as a complex multiplet in the downfield region of the spectrum. Due to the variability in reported chemical shifts depending on experimental conditions, a representative set of data is presented below.

Chemical Shift (δ, ppm) Assignment
~6.5 - 8.0Aromatic Protons (multiplet)

Note: The exact chemical shifts of the aromatic protons are highly dependent on the solvent, concentration, and pH.

The ¹³C NMR spectrum of sodium salicylate provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms are sensitive to their local electronic environment.

Chemical Shift (δ, ppm) Assignment
~115 - 135Aromatic Carbons
~160Phenolic Carbon (C-OH)
~170Carboxylate Carbon (COO⁻)

Note: The exact chemical shifts can vary based on the solvent and other experimental conditions.

Fourier-Transform Infrared (FTIR) Spectroscopy

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of sodium salicylate reveals characteristic absorption bands corresponding to the vibrations of its constituent chemical bonds.

Key vibrational modes observed in the FTIR spectrum of sodium salicylate include the stretching and bending vibrations of the phenolic -OH group, the carboxylate (COO⁻) group, and the aromatic ring. The broad absorption band typically observed in the region of 3200-3600 cm⁻¹ is attributed to the O-H stretching vibration of the phenolic hydroxyl group. The strong absorption bands associated with the carboxylate group are particularly important for identification. The antisymmetric stretching vibration of the C=O in the carboxylate group appears in the region of 1560-1600 cm⁻¹, while the symmetric stretching vibration is found around 1370-1420 cm⁻¹.

The vibrations of the ortho-substituted benzene ring also give rise to a series of characteristic bands. C-H stretching vibrations of the aromatic ring are typically observed just above 3000 cm⁻¹. C-C stretching vibrations within the ring produce bands in the 1450-1600 cm⁻¹ region. Furthermore, C-H in-plane and out-of-plane bending vibrations can be identified in the fingerprint region of the spectrum, providing further structural information.

Table 1: FTIR Vibrational Band Assignments for Sodium Salicylate

Wavenumber (cm⁻¹) Assignment
3169 ν(O-H)
3060, 3002, 2901 ν(C-H) aromatic
1796, 1746 νas(C=O)
1643 νs(C=O)
1609, 1512 ν(C=C) aromatic
1581 ν(C-C) aromatic
1331 ν(C-O)
1220, 1129, 1111 β(C-H) aromatic
1032 Ring breathing
696 γ(COO⁻) scissoring
606 γ(COO⁻) wagging

ν: stretching; νas: antisymmetric stretching; νs: symmetric stretching; β: in-plane bending; γ: out-of-plane bending

Fourier-Transform Raman (FT-Raman) Spectroscopy

Complementary to FTIR, Fourier-Transform Raman (FT-Raman) spectroscopy provides information about the vibrational modes of a molecule based on the inelastic scattering of monochromatic light. The FT-Raman spectrum of sodium salicylate is particularly useful for observing vibrations that are weak or absent in the FTIR spectrum.

Similar to the FTIR spectrum, the FT-Raman spectrum of sodium salicylate displays bands corresponding to the phenolic -OH, carboxylate, and aromatic ring vibrations. The aromatic C-H stretching vibrations are observed in the 3000-3100 cm⁻¹ region. The C=C stretching vibrations of the aromatic ring give rise to strong bands between 1450 and 1620 cm⁻¹. The ring breathing mode, a characteristic vibration of the benzene ring, is also readily observed.

Vibrations of the carboxylate group are also present in the FT-Raman spectrum. The symmetric stretching of the COO⁻ group is typically a strong band. The C-O stretching vibration is also identifiable. A detailed analysis of the FT-Raman spectrum, in conjunction with the FTIR data, allows for a comprehensive understanding of the vibrational characteristics of sodium salicylate.

Table 2: FT-Raman Vibrational Band Assignments for Sodium Salicylate

Wavenumber (cm⁻¹) Assignment
3132 ν(O-H)
3006, 2970, 2880 ν(C-H) aromatic
1796, 1746 νas(C=O)
1667 νs(C=O)
1512 ν(C=C) aromatic
1566 ν(C-C) aromatic
1332 ν(C-O)
1136, 1104 β(C-H) aromatic
1033 Ring breathing
696 γ(COO⁻) scissoring
603 γ(COO⁻) wagging

ν: stretching; νas: antisymmetric stretching; νs: symmetric stretching; β: in-plane bending; γ: out-of-plane bending

UV/Vis Absorption and Photoluminescence Spectroscopy

UV/Vis absorption and photoluminescence spectroscopy are techniques that provide insights into the electronic transitions within a molecule.

The UV/Vis absorption spectrum of sodium salicylate is characterized by absorption bands in the ultraviolet region, which are attributed to π-π* electronic transitions within the aromatic ring and the carboxylate group. In ethanol, sodium salicylate exhibits an absorption peak at approximately 295 nm. researchgate.net

Research has shown that the UV/Vis absorption spectrum of sodium salicylate can be temperature-dependent. mt.com Specifically, absorption bands have been observed at around 305 nm and 345 nm. mt.com These have been attributed to the absorption of the carboxylate and phenolate (B1203915) forms of the salicylate, respectively. mt.com The relative intensities of these bands can change with temperature, indicating a shift in the equilibrium between these species. mt.com

When excited with ultraviolet radiation, sodium salicylate exhibits fluorescence. The emission spectrum is characterized by a broad band in the visible region. In ethanol, an emission peak is observed at approximately 412 nm when excited at 295 nm, resulting in a significant Stokes shift of 117 nm. researchgate.net The fluorescence of sodium salicylate is known to be efficient, and it has been used as a wavelength shifter in the vacuum ultraviolet region. netzsch.com The emission is understood to consistently originate from the phenolate structure due to excited-state relaxation, which accounts for the large Stokes shift. mt.com

Studies have been conducted to measure the absolute fluorescent quantum efficiency of sodium salicylate under various excitation wavelengths. At an excitation wavelength of 2537 Å, the quantum efficiency was determined to be 0.99 ± 0.03. At shorter wavelengths of 1216 Å and 1611 Å, the quantum efficiency was found to be 0.94 at both wavelengths. The emission spectrum of sodium salicylate excited by wavelengths shorter than about 3500 Å covers the range of 3500-5500 Å.

Table 3: Photoluminescence Data for Sodium Salicylate

Parameter Value Conditions
Excitation Peak 295 nm In ethanol
Emission Peak 412 nm In ethanol
Stokes Shift 117 nm In ethanol
Fluorescent Quantum Efficiency 0.99 ± 0.03 Excitation at 2537 Å
Fluorescent Quantum Efficiency 0.94 Excitation at 1216 Å
Fluorescent Quantum Efficiency 0.94 Excitation at 1611 Å

Spectrophotometric Analytical Methods

Spectrophotometry provides a basis for quantitative analysis of sodium salicylate. A sensitive and rapid colorimetric method has been developed for the determination of sodium salicylate in pharmaceutical preparations. mt.com This method is based on the diazotization and coupling reaction between sodium salicylate and diazotized para-amino benzoic acid in an alkaline medium. mt.com This reaction forms a stable, bright yellow, water-soluble azo dye that exhibits strong absorption at a wavelength of 452 nm. mt.com

The method demonstrates good linearity over a specific concentration range and is characterized by its molar absorptivity and Sandell's sensitivity, which are measures of the method's sensitivity.

Table 4: Analytical Parameters for the Spectrophotometric Determination of Sodium Salicylate

Parameter Value
Wavelength of Maximum Absorption (λmax) 452 nm
Linear Range (Beer's Law) 2-30 µg/mL
Molar Absorptivity 8.5013 × 10³ L mol⁻¹ cm⁻¹
Sandell's Sensitivity 0.0188 µg/cm²

Thermal Decomposition Analysis

Thermogravimetric analysis (TGA) is utilized to study the thermal stability and decomposition of sodium salicylate. The analysis involves monitoring the change in mass of a sample as it is heated at a constant rate.

Sodium salicylate undergoes a multi-step thermal decomposition process. mt.com The initial onset of decomposition is observed at approximately 245 °C. mt.com The first major decomposition step involves the decarboxylation of the salicylate ion, leading to the release of carbon dioxide (CO₂) and the formation of phenol (B47542). mt.com One study indicates the first phase of mass loss, attributed to this decarboxylation, is observed at 286 °C in the derivative thermogravimetry (DTG) curve. A subsequent phase of mass loss occurs at higher temperatures, between 340 and 508 °C, which is associated with the further degradation of the resulting organic species. It has been noted that upon heating, no solid-solid or solid-liquid phase transitions are observed before the onset of decomposition. mt.com Another source suggests that sodium salicylate degrades within the temperature interval of 150-300 °C.

The specific temperature ranges and corresponding mass losses can be influenced by experimental conditions such as the heating rate and the atmosphere (e.g., inert or oxidative).

Advanced Spectroscopic and Crystallographic Characterization

Thermogravimetric Analysis (TGA) and Decomposition of Sodium Salicylate (B1505791)

The thermal stability and decomposition profile of sodium salicylate have been investigated through thermogravimetric analysis (TGA), often coupled with techniques such as in operando Fourier transform infrared spectroscopy (FTIR) and gas chromatography-mass spectrometry (GC-MS) to identify the evolved gaseous products.

Thermogravimetric analysis of sodium salicylate reveals its thermal degradation behavior as a function of temperature. Studies show that commercially available sodium salicylate is typically free of water and other adsorbates, as indicated by the absence of mass loss at lower temperatures. researchgate.net The thermal decomposition of the compound is characterized by a distinct multi-step process.

Research has shown that the decomposition of sodium salicylate occurs in three main stages. nih.govdntb.gov.ua The initial onset of decomposition is observed at approximately 245 °C. nih.govdntb.gov.ua No solid-solid or solid-liquid phase transitions are reported before the commencement of decomposition. researchgate.netnih.govdntb.gov.ua

The multi-step degradation is clearly defined in the thermogram and its derivative (DTG) curve, which shows distinct peaks for each major mass loss event. The first significant mass loss event is initiated by the decarboxylation of the salicylate ion. researchgate.net

ParameterObserved Value
Decomposition Onset Temperature~245 °C nih.govdntb.gov.ua
Number of Decomposition StepsThree researchgate.netnih.govdntb.gov.ua
Pre-decomposition Phase TransitionsNone observed researchgate.netnih.govdntb.gov.ua
Table 1. Key Thermal Decomposition Parameters for Sodium Salicylate from TGA.

The decomposition of sodium salicylate follows a sequential pathway, leading to the formation of several gaseous products. The combination of TGA with spectroscopic and spectrometric techniques has enabled the identification of the compounds released at each stage.

The initial decomposition step, beginning at around 245 °C, involves the decarboxylation of the salicylate anion, which results in the concurrent release of carbon dioxide (CO₂) and phenol (B47542). researchgate.netnih.govdntb.gov.ua This corresponds to the first major mass loss observed in the TGA curve. researchgate.net

The subsequent stages of decomposition involve the breakdown of the initial products and the aromatic structure itself. The second phase of mass loss is attributed to the presence of benzene. researchgate.net The third and final stage of mass loss is associated with the disintegration of more complex, fused aromatic structures and highly unsaturated residues that form at elevated temperatures. researchgate.net

Decomposition StageAssociated Products
First StageCarbon Dioxide (CO₂), Phenol researchgate.netnih.govdntb.gov.ua
Second StageBenzene researchgate.net
Third StageFused aromatics and unsaturated residues researchgate.net
Table 2. Identified Decomposition Products of Sodium Salicylate at Different Thermal Stages.

Synthetic Methodologies and Chemical Derivatization for Research Applications

Contemporary and Historical Synthesis Routes

The primary industrial method for producing sodium salicylate (B1505791) is the Kolbe-Schmitt reaction, a carboxylation process developed in the 19th century by Hermann Kolbe and Rudolf Schmitt. numberanalytics.comwikipedia.org This reaction involves the nucleophilic addition of sodium phenoxide to carbon dioxide under conditions of high temperature and pressure. wikipedia.org The process begins with the treatment of phenol (B47542) with sodium hydroxide (B78521) to form sodium phenolate (B1203915). numberanalytics.comwikipedia.org This intermediate is then dried and reacted with carbon dioxide, typically at a temperature of 125°C and a pressure of 100 atm, to yield sodium salicylate. wikipedia.org An improved, single-step process involves reacting sodium phenolate with carbon dioxide at temperatures above 165°C. google.comgoogle.com This higher temperature method is designed to produce sodium salicylate directly and reduce the formation of undesirable by-products. google.comgoogle.com The resulting crude sodium salicylate can then be acidified, often with sulfuric acid, to produce salicylic (B10762653) acid. wikipedia.orgatamanchemicals.com

The Kolbe-Schmitt reaction remains the cornerstone of commercial salicylic acid and sodium salicylate production. google.comepo.org Modifications to the reaction conditions, such as conducting the carboxylation in a toluene (B28343) suspension, have been explored to improve mass and heat transfer limitations associated with the traditional gas-solid phase reaction. nih.gov

Table 1: Comparison of Sodium Salicylate Synthesis Routes

Synthesis Route Reactants Key Conditions Product Era

| Kolbe-Schmitt Reaction | Sodium phenolate, Carbon dioxide | Temperature: 125°C - >165°C wikipedia.orggoogle.com Pressure: ~100 atm wikipedia.orgatamanchemicals.com | Sodium salicylate | Contemporary/Industrial | | Hydrolysis of Methyl Salicylate | Methyl salicylate, Sodium hydroxide | Refluxing wikipedia.org | Sodium salicylate | Historical/Laboratory |

Crystal Growth Techniques (e.g., Slow Evaporation Method)

High-quality single crystals of sodium salicylate are often grown for research purposes, such as X-ray diffraction studies, to determine their crystal structure. tpcj.orgresearchgate.net The slow evaporation method is a widely and successfully used technique for growing sodium salicylate crystals at room temperature. tpcj.orgresearchgate.netumass.edu This method involves dissolving the sodium salicylate compound in a suitable solvent in which it is moderately soluble to create a saturated or near-saturated solution. umass.edu

The process begins with the preparation of a clear, homogenous solution. umass.edu This solution is then left undisturbed in a controlled environment to allow the solvent to evaporate slowly. umass.eduyoutube.com The rate of evaporation can be controlled by covering the container with parafilm or aluminum foil and creating small perforations. umass.edu As the solvent evaporates, the concentration of the solute increases, eventually reaching a state of supersaturation that initiates crystallization. youtube.com The slow rate of this process allows for the formation of large, well-defined, and high-quality crystals with fewer defects. umass.edu For sodium salicylate, this technique has been used to produce single crystals that were subsequently analyzed and found to belong to the monoclinic crystal system. tpcj.orgresearchgate.net

Other techniques for crystallization include slow cooling of a saturated solution and crystallization from a melt. umass.educarleton.edu In one patented method, a concentrated solution of sodium salicylate is cooled to approximately 5-6°C and then seeded with crystals of sodium salicylate hexahydrate to induce the crystallization of large rhombic crystals. google.com

Table 2: Slow Evaporation Method for Crystal Growth

Step Description Key Considerations
1. Solution Preparation Dissolve sodium salicylate in a solvent where it has moderate solubility to form a saturated solution. umass.edu Use a clean container and ensure the solution is free of particles that could act as unwanted nucleation sites. umass.edu
2. Slow Evaporation Cover the container and allow the solvent to evaporate gradually over an extended period (e.g., several days). youtube.comresearchgate.net The container should be kept in a location free from mechanical disturbances and significant temperature fluctuations. umass.edu
3. Crystal Formation As the solvent evaporates, the solution becomes supersaturated, leading to the nucleation and growth of crystals. A slower rate of evaporation generally leads to larger and higher-quality crystals. youtube.com
4. Harvesting Once crystals of the desired size have formed, they are separated from the remaining solution. umass.edu Crystals can be filtered and dried for subsequent analysis. youtube.com

Role as a Precursor in Derivative Synthesis (e.g., Aspirin)

Sodium salicylate serves as a crucial precursor and starting material in the synthesis of various other chemical compounds, most notably acetylsalicylic acid, commonly known as aspirin (B1665792). wikipedia.orgmiracosta.edu In 1853, chemist Charles Frédéric Gerhardt first synthesized acetylsalicylic acid by treating sodium salicylate with acetyl chloride. wikipedia.org While modern industrial synthesis of aspirin typically involves the acetylation of salicylic acid with acetic anhydride (B1165640), the role of sodium salicylate as a historical and chemical precursor is significant. wikipedia.orgmiracosta.edu Salicylic acid itself is readily produced from the acidification of sodium salicylate. wikipedia.org

Beyond aspirin, sodium salicylate is a versatile intermediate for other derivatives. For instance, it is a required precursor in the synthesis of lysine (B10760008) acetylsalicylate, a more soluble form of aspirin. wikipedia.org In one method, a sodium salicylate solution is mixed with lysine and heated to produce the derivative. wikipedia.org

Furthermore, sodium salicylate can be used to create other ester derivatives. The reaction of dry sodium salicylate with propane (B168953) sultone in a solvent like dimethyl formamide (B127407) produces the sodium salt of γ-sulfopropyl salicylic ester. google.com This product can then be further reacted with acetic anhydride to yield the sodium salt of γ-sulfopropyl acetylsalicylic ester. google.com The compound also serves as a starting point for creating various nitro-salicylates through nitration reactions. ias.ac.in

Table 3: Derivatives Synthesized from Sodium Salicylate

Derivative Compound Synthesis Method from Sodium Salicylate Reference
Acetylsalicylic Acid (Aspirin) Historically synthesized by reacting with acetyl chloride. wikipedia.org It is an intermediate via acidification to salicylic acid, which is then acetylated. wikipedia.org wikipedia.org
Lysine Acetylsalicylate Prepared by mixing a 30% sodium salicylate solution with lysine and heating under reflux. wikipedia.org wikipedia.org
Sodium salt of γ-sulfopropyl salicylic ester Reacting sodium salicylate with propane sultone in a non-solvolytic ionizing solvent. google.com google.com
5-Nitro-salicylate Crystallized from water as yellow needles. ias.ac.in ias.ac.in

Interactions in Complex Chemical Systems and Solutions

Thermodynamic and Volumetric Properties in Aqueous Solutions

The behavior of sodium salicylate (B1505791) in aqueous solutions is governed by a complex interplay of solute-solute and solute-solvent interactions. These interactions can be probed through the study of thermodynamic and volumetric properties, which provide insights into the structural effects of the solute on the surrounding water molecules. bohrium.com

The study of apparent molar properties is a valuable tool for understanding the interactions occurring in solution. chem-soc.si The apparent molar volume (Vϕ) and apparent molar isentropic compressibility (Kϕ,s) of sodium salicylate have been determined through high-precision density and sound velocity measurements. cdnsciencepub.comresearchgate.net

Apparent molar volume is sensitive to the hydration of the solute. bohrium.com For sodium salicylate, the apparent molar volumes generally decrease as the concentration increases in various solvent systems, with the exception of pure water. psu.edu This trend suggests that solute-solute interactions become more significant at higher concentrations. The limiting apparent molar volume (Vϕ°), obtained by extrapolating to infinite dilution, provides information about solute-solvent interactions without the interference of solute-solute interactions. psu.edu

Isentropic compressibility measures the resistance of a solution to a change in pressure under constant entropy conditions. libretexts.org The apparent molar isentropic compressibility (Kϕ,s) reflects the effect of the solute on the compressibility of the solvent. Studies have shown that the apparent molar adiabatic compressibility is particularly sensitive to the structural features of the solute, including its size, shape, and the presence of aromatic rings. cdnsciencepub.com For sodium salicylate, the values of Kϕ,s are influenced by the hydration shell of the ions. The negative values often observed for the limiting apparent molar isentropic compressibility (Kϕ,s°) for electrolytes like sodium salicylate suggest that the water molecules in the hydration shell are less compressible than in the bulk water, a phenomenon known as electrostriction. researchgate.net

The table below presents a summary of the limiting apparent molar volume and compressibility for sodium salicylate from a study at 25 °C.

ParameterValueUnits
Limiting Apparent Molar Volume (Vϕ°)85.58cm³ mol⁻¹
Limiting Apparent Molar Adiabatic Compressibility (Kϕ,s°)-40.2 x 10⁻⁴cm³ mol⁻¹ bar⁻¹
cdnsciencepub.com

The interpretation of thermodynamic data, such as transfer volumes and compressibilities, is often facilitated by theoretical models like the cosphere overlap model and the McMillan-Mayer theory. bohrium.comresearchgate.net

The McMillan-Mayer theory of solutions provides a rigorous statistical mechanical framework for describing the thermodynamic properties of dilute solutions. researchgate.net It allows for the calculation of osmotic second virial coefficients, which quantify the interactions between pairs of solute molecules in the solvent. This theory has been applied to analyze the behavior of surfactant solutions, and its principles are relevant for understanding the interactions of sodium salicylate with other solutes and macromolecules in solution. bohrium.comresearchgate.net For instance, the theory helps to explain how intermicellar interactions in surfactant solutions are affected by the addition of salts like sodium salicylate. researchgate.net

Molecular Interactions with Other Solutes and Macromolecules

Sodium salicylate exhibits significant interactions with a variety of other molecules in solution, ranging from small organic molecules to large macromolecules. These interactions are crucial in various applications, including pharmaceuticals and material science. nih.govmdpi.com

Sodium salicylate can form host-guest complexes with macrocyclic molecules like cyclodextrins and resorcinarenes. mdpi.com These interactions are primarily driven by the encapsulation of the salicylate molecule, or a part of it, within the hydrophobic cavity of the macrocycle.

Cyclodextrins: Studies have shown that sodium salicylate forms inclusion complexes with β-cyclodextrin (β-CD). mdpi.comresearchgate.netnih.gov The formation of these complexes is typically in a 1:1 stoichiometry. mdpi.comresearchgate.netuc.pt The interaction involves the inclusion of the aromatic ring of the salicylate into the hydrophobic cavity of the β-cyclodextrin. researchgate.net This encapsulation can alter the physicochemical properties of sodium salicylate, such as its stability. researchgate.net Computational and diffusion studies have confirmed this inclusion process. mdpi.comresearchgate.net

Resorcinarenes: The interaction of sodium salicylate with sulfonated resorcinarenes, such as 5,11,17,23-tetrakissulfonatomethylene-2,8,14,20-tetra(ethyl)resorcinarene (Na4EtRA), has also been investigated. mdpi.comresearchgate.net Unlike the full inclusion seen with β-cyclodextrin, sodium salicylate tends to form an outer-side complex with this resorcinarene (B1253557). mdpi.comresearchgate.netnih.gov This means there is only a partial entry of the salicylate into the resorcinarene cavity. mdpi.comnih.govuc.pt This difference in interaction mode is attributed to the specific structures and charge distributions of the host and guest molecules. mdpi.com

MacrocycleInteraction Type with Sodium SalicylateStoichiometryPrimary Driving Force
β-CyclodextrinInclusion Complex1:1Hydrophobic interaction (aromatic ring in cavity)
Sulfonated Resorcinarene (Na4EtRA)Outer-side Complex1:1Partial inclusion and electrostatic interactions
mdpi.comresearchgate.netnih.govresearchgate.net

Sodium salicylate is well-known for its ability to increase the aqueous solubility of other compounds, a phenomenon known as hydrotropy. researchgate.net A classic example of this is its interaction with caffeine. nih.govmdpi.comresearchgate.net

Sodium salicylate has a profound effect on the micellization behavior of surfactants, particularly cationic surfactants like cetyltrimethylammonium bromide (CTAB). researchgate.netresearchgate.netkaist.ac.kr The addition of sodium salicylate to a CTAB solution can induce a transition in micellar shape from spherical to elongated, wormlike micelles. researchgate.netingentaconnect.com

This transition is driven by the interaction of the salicylate anion with the cationic head groups of the surfactant at the micelle surface. researchgate.net The aromatic salicylate anion can penetrate into the micelle and neutralize the surface charge more effectively than a simple inorganic anion like bromide. researchgate.netresearchgate.net This charge neutralization reduces the electrostatic repulsion between the surfactant head groups, allowing the micelles to pack more tightly and grow into larger, elongated structures. researchgate.net The extent of this structural transition depends on the concentration of sodium salicylate, with viscosity often showing a maximum at a certain salt concentration, corresponding to the formation of extensively long and entangled wormlike micelles. researchgate.net These structural changes significantly impact the rheological properties of the surfactant solution, often inducing viscoelastic behavior. researchgate.netkaist.ac.kr The interaction is also dependent on the chain length of the surfactant, with longer chains showing a stronger response to the addition of sodium salicylate. researchgate.net

Emerging Research Applications and Biological Modulations Beyond Traditional Pharmacology

Sensory System Research

Enhancement of Amplitude-Modulated Sound Detection in Animal Models

Recent studies have unexpectedly revealed that sodium salicylate (B1505791) can improve the detection of amplitude-modulated (AM) sounds in animal models. In research involving mice, the administration of sodium salicylate led to an enhanced behavioral sensitivity to amplitude modulations. wikipedia.org This behavioral improvement was mirrored by changes in the auditory midbrain. wikipedia.org

Electrophysiological recordings from the inferior colliculus (IC) of mice showed that while salicylate decreased the spontaneous firing rate of neurons and raised pure-tone thresholds, it significantly improved neuronal responses to AM stimuli. wikipedia.orgwikipedia.org This enhancement was observed as an increase in both spike rate and the precision of neural phase-locking to the modulation frequency. wikipedia.org A proposed mechanism for this improved encoding is a linearization of the cochlear output, which results in greater contrasts during AM sound stimulation. wikipedia.org These findings suggest that salicylate's effects on the auditory system are more complex than previously understood and offer a new avenue for investigating the neural basis of sound perception. wikipedia.orgwikipedia.org

Agricultural and Food Chemistry Applications

Determination of Grain Protein Content via Colorimetric Methods

Sodium salicylate, as the salt of salicylic (B10762653) acid, plays a role in specific analytical methods for determining the protein content of grains and other plant materials. Its application is primarily as a key reagent in modified versions of the Kjeldahl method, a foundational technique for quantifying nitrogen content, which is then used to calculate the total protein amount. nih.govgerhardt.de

In standard Kjeldahl analysis, organic nitrogen is converted to ammonium (B1175870) sulfate, but this process can fail to capture nitrogen from nitrates, which are often present in plant tissues. nih.gov To ensure a more accurate measurement of total nitrogen, a modification involving salicylic acid is used. Salicylic acid is added to the digestion mixture to trap and reduce nitrates to ammonium, which can then be measured. nih.govfrontiersin.org An improved colorimetric method for determining this total Kjeldahl nitrogen also utilizes salicylate. jst.go.jp This makes sodium salicylate a crucial component for achieving accurate protein quantification in agricultural samples like cereals and oilseeds where nitrate (B79036) content can be significant. nih.govfrontiersin.org

Role as a Preservative and Flavor Enhancer in Food Science

In food science, sodium salicylate is recognized for its dual function as a preservative and a flavor enhancer. alphachem.biz Its preservative action is linked to its ability to inhibit the growth of spoilage microorganisms like bacteria and fungi, thereby extending the shelf life of food and beverage products. alphachem.bizsolubilityofthings.com Like other sodium compounds, it contributes to reducing water activity in foods. nih.gov This reduction in available water creates an environment where microbial cells undergo osmotic stress, retarding their growth or leading to cell death. nih.gov Furthermore, its anti-inflammatory properties are associated with the inhibition of enzymes like cyclooxygenase (COX), which can also contribute to its antimicrobial effects. patsnap.com

Microbiological and Infection Biology Research

Interference with Bacterial Quorum Sensing and Virulence Factor Secretion (e.g., Pseudomonas aeruginosa)

A significant area of emerging research is the ability of sodium salicylate to disrupt quorum sensing (QS) in pathogenic bacteria, notably Pseudomonas aeruginosa. Quorum sensing is a cell-to-cell communication system that bacteria use to coordinate gene expression, including the production of virulence factors and the formation of biofilms. nih.govalphachem.biz By interfering with this system, sodium salicylate can reduce the pathogenicity of bacteria without necessarily killing them, which may reduce the selective pressure for developing antibiotic resistance. solubilityofthings.com

Studies have shown that sub-inhibitory concentrations of sodium salicylate can downregulate the expression of key QS-related genes in P. aeruginosa, such as lasB, rhlA, and pqsA. gerhardt.dealphachem.biz This genetic downregulation leads to a tangible decrease in the secretion of multiple virulence factors controlled by these QS systems. alphachem.bizsolubilityofthings.com This anti-virulence activity has been demonstrated in both laboratory strains and clinical isolates from chronic wounds, even in complex, serum-containing media designed to simulate physiological conditions. nih.govalphachem.biz

The table below summarizes the observed effects of sodium salicylate on specific virulence factors of P. aeruginosa.

Virulence Factor/PhenotypeEffect of Sodium Salicylate TreatmentReference
Pyocyanin SecretionSignificantly Reduced alphachem.biz
Elastase SecretionSignificantly Reduced alphachem.biz
Alkaline Protease SecretionSignificantly Reduced alphachem.biz
Siderophore ProductionSignificantly Reduced alphachem.biz
Biofilm FormationReduced alphachem.bizpatsnap.com

These findings highlight the potential of sodium salicylate as a quorum sensing inhibitor to disarm bacteria like P. aeruginosa, making infections less virulent and potentially more manageable. solubilityofthings.com

Regenerative Biology and Tissue Repair

Recent research has illuminated the potential of salicylate, the active metabolite of aspirin (B1665792), to promote a regenerative form of wound healing by influencing cellular cytoskeletal dynamics. nih.govnih.gov Studies have drawn parallels between the healing processes in embryonic tissue, which regenerates without scarring, and the effects induced by salicylate in adult tissues. nih.govresearchgate.net In mammals, fetal tissues can regenerate up to a certain embryonic day but form scars thereafter. nih.gov This regenerative capacity is linked to the formation of an actin cable at the margin of the epithelial wound, a process driven by the activation of adenosine (B11128) monophosphate-activated protein kinase (AMPK). nih.govresearchgate.net

Investigations into whether salicylate could mimic this embryonic healing pattern in adult tissues have yielded promising results. nih.gov When administered to embryonic day 14 (E14) mouse fetuses, which would typically form scars, salicylate induced the formation of actin cables and resulted in complete wound regeneration. nih.govnih.govresearchgate.net This effect was also associated with the promotion of panniculus carnosus muscle contraction, contributing to the regenerative closure of the wound. nih.govnih.gov

The mechanism of action appears to be rooted in salicylate's ability to activate AMPK. nih.govnih.gov In vitro experiments using mouse epidermal keratinocytes demonstrated that salicylate induces actin remodeling. nih.govresearchgate.net This process was shown to be dependent on the specific activation of AMPK and the subsequent regulation of Rac1 signaling, a key modulator of the actin cytoskeleton. nih.govresearchgate.net

Furthermore, the application of salicylate to wounds in adult mice was observed to accelerate epithelialization, enhance the contraction of the panniculus carnosus muscle, and inhibit the formation of scar tissue. nih.govnih.govresearchgate.net Observation of the wound margin in adult mice treated with salicylate revealed a specific expression pattern of E-cadherin and a modified actin pattern, alongside the activation of AMPK and decreased expression of ARP2, ARP3, and Rac1. researchgate.net These findings suggest that administering salicylates to wounds shortly after injury could be a novel therapeutic strategy to prevent scarring by encouraging a healing process that resembles the regenerative patterns seen in embryos. nih.govnih.govresearchgate.net Another study has also pointed to the role of sodium salicylate in improving skeletal muscle regeneration in the context of chronic inflammation by inhibiting NF-κB activity, further supporting its potential in tissue repair. aaps1921.org

Table 1: Effects of Salicylate on Wound Healing Markers in Animal Models

Model System Treatment Observed Effect Associated Molecular Changes Reference
E14 Mouse Fetuses Salicylate Promoted actin cable formation and complete wound regeneration. Activation of panniculus carnosus muscle. nih.govnih.govresearchgate.net
Adult Mice Salicylate Accelerated epithelialization, enhanced muscle contraction, inhibited scar formation. Activation of AMPK; decreased expression of ARP2, ARP3, and Rac1. nih.govresearchgate.net

Material Science and Analytical Tooling

Sodium salicylate is widely utilized in material science and analytical instrumentation as a phosphor for the detection of vacuum ultraviolet (VUV) and extreme ultraviolet (EUV) radiation, as well as electrons. optica.orghoriba.com Its popularity stems from a combination of favorable properties, including its high quantum efficiency and relatively constant response over a broad spectral range, from approximately 30 nm to 350 nm. optica.orghoriba.com

When used for VUV detection, a thin layer of sodium salicylate is typically coated onto the window of a detector, such as a photomultiplier tube (PMT). optica.orghoriba.com The salicylate layer functions as a wavelength converter, absorbing the high-energy VUV photons and re-emitting them as blue fluorescent light, which has a broad emission peak centered around 425-430 nm. horiba.comresearchgate.net This emission spectrum is well-matched to the spectral response of many standard PMTs, allowing for efficient detection. optica.org The absolute quantum efficiency has been measured to be around 45% in the short-wavelength plateau of its excitation spectrum. capes.gov.br

The performance of sodium salicylate as a phosphor can be influenced by the preparation method of the coating layer. optica.org Techniques such as solvent spraying are used to create fine-grained, uniform layers on glass or other substrates. optica.org While generally stable, the fluorescence efficiency can be affected by factors like humidity and exposure to vacuum pump oil vapors. optica.orgnih.gov

In the context of electron detection, such as in scanning electron microscopy (SEM) and transmission electron microscopy (TEM), phosphor screens are crucial components. scintacor.com Sodium salicylate can be used in these screens to convert the energy of incident electrons into detectable photons. aps.org For these applications, the phosphor layer may be coated with a thin layer of aluminum. scintacor.comexosens.com This aluminum coating serves two main purposes: it prevents stray light from interfering with the measurement and it reflects the light generated by the phosphor towards the detector, which can increase light efficiency by up to 100%. scintacor.comexosens.com A minimum electron acceleration voltage, typically around 3 kV, is required for the electrons to penetrate this aluminum layer and excite the phosphor. scintacor.comexosens.com

Table 2: Properties of Sodium Salicylate as a Phosphor

Property Value / Description Application Context Reference
Excitation Range ~30 nm to 350 nm VUV/EUV Radiation Detection optica.org
Emission Peak ~425 - 430 nm (Blue Fluorescence) Matches PMT spectral response horiba.comresearchgate.net
Quantum Efficiency Relatively constant over VUV range; ~45% in short-wavelength plateau. High sensitivity detection optica.orgcapes.gov.br
Response Time Fast (e.g., 4 ns reported for sol-gel films) High-speed applications researchgate.net
Common Form Sprayed or vacuum-deposited thin film on a substrate (e.g., glass). Coating for PMT windows, viewing screens optica.orghoriba.com

Future Directions and Unexplored Avenues in Sodium Salicylate Research

Advanced Computational Modeling for Complex Interactions

The multifaceted nature of sodium salicylate's interactions with numerous signaling pathways and molecular targets presents a significant challenge to traditional experimental approaches. Advanced computational modeling offers a powerful set of tools to dissect this complexity, predict novel interactions, and generate testable hypotheses, thereby guiding future experimental research. This area, while still nascent in salicylate (B1505791) research, holds immense promise.

Molecular Docking and Dynamics Simulations

Computational techniques such as molecular docking have been instrumental in visualizing and predicting how drugs bind to their protein targets. While the interaction of salicylates with COX enzymes has been modeled, these approaches can be expanded to explore the binding of sodium salicylate to the wide array of other proteins it is now known to modulate, including components of the NF-κB, MAPK, and AMPK signaling pathways, as well as lysine (B10760008) acetyltransferases (KATs). Predicting the binding affinity and specific interactions with these "off-target" proteins can help prioritize experimental validation and explain the compound's diverse effects.

Furthermore, molecular dynamics (MD) simulations can provide a deeper understanding of these interactions over time. MD simulations model the movement of every atom in a system, allowing researchers to observe the conformational changes in a protein upon salicylate binding and to understand the stability of the drug-protein complex. These simulations can reveal allosteric effects, where salicylate binding at one site on a protein influences its activity at a distant site, a mechanism that is often difficult to capture with static experimental methods.

Systems Biology and Network Pharmacology

The ultimate goal of computational modeling in this context is to move beyond a one-target-one-effect paradigm and embrace a systems-level understanding. Systems biology approaches aim to create comprehensive computational models of cellular networks by integrating large datasets from genomics, proteomics, and metabolomics. By introducing sodium salicylate as a "perturbation" into these models, researchers can simulate its ripple effects across the entire cellular network.

This approach, often referred to as network pharmacology, can:

Identify key nodes in cellular networks that are most affected by salicylate.

Explain context-dependent effects , such as why salicylate might be neuroprotective in one scenario but not another, by modeling the different initial states of the neuronal signaling networks.

Propose novel therapeutic combinations by identifying synergistic or antagonistic interactions with other drugs at a network level.

The development of a robust, multiscale computational model for sodium salicylate, integrating its physicochemical properties with its known and predicted interactions across multiple signaling pathways, represents a critical future direction. Such a model would be an invaluable tool for unraveling the intricate mechanisms of this long-standing drug and for discovering its full therapeutic potential in the modern era of precision medicine.

Computational ApproachApplication to Sodium Salicylate ResearchPotential Outcomes
Molecular Docking Virtual screening of sodium salicylate against a wide range of protein targets (e.g., kinases, transcription factors, acetyltransferases).Prediction of novel protein targets; prioritization of experimental studies; elucidation of binding modes.
Molecular Dynamics (MD) Simulations Simulating the dynamic interaction of salicylate with its target proteins over time.Understanding the stability of drug-target complexes; revealing allosteric mechanisms of action; modeling conformational changes.
Systems Biology Modeling Integrating omics data to build comprehensive models of cellular networks perturbed by sodium salicylate.Simulating the global effects on cellular function; predicting the net outcome of multi-pathway modulation.
Network Pharmacology Analyzing the drug-target-disease network to understand the holistic effects of sodium salicylate.Identifying key pathways responsible for therapeutic effects; explaining context-dependent outcomes; proposing novel drug combinations.

Q & A

Q. What analytical techniques are most effective for quantifying sodium salicylate in complex mixtures, and how are they validated?

Raman spectroscopy coupled with density functional theory (DFT) calculations is a robust method for identifying sodium salicylate in multicomponent formulations (e.g., injectable solutions). Validation involves comparing experimental spectra with theoretical predictions and using gradient solutions to establish quantitative models based on characteristic peak heights/areas . For UV-based applications, sodium salicylate’s conjugated double bonds enable its use as a phosphor in TLC plate calibration at 254 nm and 365 nm, verified through spot clarity under UV light .

Q. How does sodium salicylate inhibit NF-κB, and what experimental models confirm this mechanism?

Sodium salicylate binds to and inhibits IKKβ, preventing the degradation of IκB and subsequent nuclear translocation of NF-κB. This mechanism is validated via transfection assays (e.g., HIV LTR or Igκ enhancer reporter systems) and electrophoretic mobility shift assays (EMSAs) to measure NF-κB DNA-binding activity in cytokine-stimulated cells .

Q. What methodologies are used to study sodium salicylate’s hydrotropic effects on drug solubility?

Hydrotropic aggregation is assessed by measuring the minimum hydrotrope concentration (MHC) and maximum concentration (Cmax) required to enhance solubility. For theophylline, sodium salicylate’s MHC is 0.40 mol/L, with solubility peaking at 2.40 mol/L. Techniques include phase solubility analysis and UV spectrophotometry to track concentration-dependent solubility changes .

Advanced Research Questions

Q. How does sodium salicylate influence the electropolymerization of polypyrrole on iron substrates?

Odd random phase electrochemical impedance spectroscopy (ORP-EIS) is employed to study the electropolymerization process in situ. Sodium salicylate acts as a dopant, with its concentration affecting polymer growth kinetics and charge-transfer resistance. Key parameters include monomer concentration (0.1–0.5 M) and applied potential (−0.4 to +0.8 V vs. SCE) .

Q. What metabolomic changes occur in biological systems exposed to sodium salicylate, and how are they analyzed?

Untargeted metabolomics using LC-MS/MS and multivariate analysis (PCA, OPLS-DA) reveal differential metabolites in spermatozoa or tissues. For example, in goat sperm, sodium salicylate alters pathways like glycerophospholipid metabolism, validated via hierarchical clustering and pathway enrichment analysis (KEGG) .

Q. How does pH modulate sodium salicylate’s tissue distribution and neurotoxicity?

In vivo studies using radiolabeled salicylate (³H or ¹⁴C) show that acidosis increases brain uptake due to enhanced non-ionized fraction permeability. Alkalinization with sodium bicarbonate shifts salicylate to plasma, reducing neurotoxicity. Microdialysis in rodent models quantifies extracellular fluid concentrations .

Q. Can sodium salicylate synergize with other agents to enhance drug delivery or therapeutic efficacy?

Co-administration with hydrotropes (e.g., urea, sodium citrate) or emulsifiers improves solubility of hydrophobic drugs like aceclofenac. Titrimetry at optimized hydrotrope concentrations (e.g., 2.5 M sodium salicylate) validates solubility enhancement .

Q. What role does sodium salicylate play in modulating HMGB1 release and cancer progression?

Sodium salicylate redirects glucose deprivation-induced necrosis to autophagy, inhibiting HMGB1 release from necrotic lung cancer cells. This is tested via ELISA for extracellular HMGB1 and autophagy markers (LC3-II/I ratio) in vitro .

Methodological Considerations

Q. How should sodium salicylate be handled in experimental settings to ensure stability and safety?

Store in amber containers at 15–25°C to prevent photodegradation. Use gloves and avoid inhalation (P264/P301+P312). Purity (≥99%) is verified via NMR, HPLC, and COA documentation .

Q. What statistical approaches resolve contradictions in sodium salicylate’s metabolic effects (e.g., glucose utilization)?

Conflicting data on muscle glucose uptake (inhibition in phosphate buffers vs. enhancement in bicarbonate buffers) are reconciled using paired experimental designs with controlled buffering systems. ANOVA with post-hoc tests identifies pH-dependent effects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.